3-Aminothiophene-2-carbonitrile
Overview
Description
3-Aminothiophene-2-carbonitrile is an organic compound with the molecular formula C5H4N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mechanism of Action
Target of Action
3-Aminothiophene-2-carbonitrile is a potential class of biologically active compounds . It has been reported that it can be used to prepare Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors . HPK1 plays a significant role in malignant solid tumors or blood cancers (such as acute myeloid leukemia, bladder epithelial cancer, breast cancer, colon cancer, lung cancer, pancreatic cancer, melanoma), autoimmune diseases (such as systemic lupus erythematosus, psoriasis arthritis), and inflammatory responses .
Mode of Action
It’s known that the compound interacts with its targets, such as hpk1, to exert its effects . The interaction between this compound and its targets may result in changes that lead to the inhibition of the target, thereby exerting its therapeutic effects .
Biochemical Pathways
Given its potential role as an hpk1 inhibitor, it may affect pathways related to cell proliferation, differentiation, and survival
Result of Action
As a potential hpk1 inhibitor, it may have effects on cell proliferation, differentiation, and survival
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. Additionally, external factors such as storage conditions can also affect the stability of the compound
Biochemical Analysis
Biochemical Properties
3-Aminothiophene-2-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes can lead to either the activation or inhibition of their catalytic activities, depending on the specific context and concentration of this compound .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is critical for cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular behavior and function .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are critical for understanding its long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary over time, with prolonged exposure leading to changes in cell viability, proliferation, and metabolic activity. These temporal effects are essential for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues can vary, with higher concentrations observed in metabolically active organs such as the liver and kidneys. Understanding the transport and distribution mechanisms is essential for predicting the pharmacokinetics and biodistribution of this compound in biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects. The localization to these compartments is often mediated by specific targeting sequences or modifications that direct this compound to its site of action. Understanding the subcellular localization is crucial for elucidating the precise mechanisms of action and potential therapeutic applications of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiophene-2-carbonitrile can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur . This reaction typically requires a base catalyst and can be performed under solvent-free conditions using high-speed vibration milling .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of solid supports and Merrifield resin as reagents. This method allows for the efficient production of the compound with high yields .
Chemical Reactions Analysis
Types of Reactions: 3-Aminothiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
3-Aminothiophene-2-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Aminothiophene-3-carbonitrile
- 3-Aminothiophene-2-carboxamide
- 2-Thiophenemethylamine
- 3-Thiophenecarbonitrile
Comparison: For example, the position of the amino and nitrile groups in 3-Aminothiophene-2-carbonitrile allows for distinct chemical reactions and interactions compared to its isomers .
Properties
IUPAC Name |
3-aminothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-3-5-4(7)1-2-8-5/h1-2H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAYHCFAVOLZLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446304 | |
Record name | 3-aminothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56489-05-5 | |
Record name | 3-aminothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-aminothiophene-2-carbonitrile a valuable building block in organic synthesis?
A1: this compound possesses both a nucleophilic amino group and an electrophilic nitrile group, making it a versatile intermediate for constructing diverse heterocyclic compounds. For instance, it readily reacts with 2,5-dimethoxytetrahydrofuran to form a pyrrole ring, ultimately leading to the synthesis of pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines [].
Q2: How can this compound be used to synthesize thieno[3,2-d]pyrimidines?
A2: Research demonstrates a convenient approach to synthesize substituted thieno[3,2-d]pyrimidines starting from this compound. The process involves reacting substituted α-acetylenic nitriles with mercaptoacetonitrile, which undergoes conjugate addition and subsequent annulation to form substituted 3-aminothiophene-2-carbonitriles. These intermediates can then be further derivatized to yield various 2,4,6-trisubstituted thieno[3,2-d]pyrimidines [].
Q3: Are there other heterocyclic systems that can be accessed using this compound as a starting material?
A3: Yes, beyond thieno[3,2-d]pyrimidines and pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines, this compound can be utilized to synthesize other heterocycles. A notable example is its reaction with 5-substituted cyclohexane-1,3-diones, which leads to the formation of 9-amino-5,6,7,8-tetrahydrothieno[3,2-b]quinoline derivatives, including 9-amino-5,6,7,8-tetrahydrothieno[3,2-b]quinolin-8-ols []. This highlights the versatility of this compound in accessing diverse heterocyclic scaffolds relevant to medicinal chemistry and materials science.
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